![molecular formula C20H24BFO3 B8198224 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8198224.png)
2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is crucial for its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(benzyloxymethyl)-4-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronate ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common to ensure consistent product quality.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation and Reduction: While less common, the boronate ester group can undergo oxidation to form boronic acids or reduction to yield boranes.
Substitution Reactions: The benzyloxymethyl group can be substituted under specific conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.
Bases: Typical bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
Solvents: Toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used solvents.
Major Products: The primary products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic chemistry, 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to synthesize complex molecules through cross-coupling reactions. It is particularly valuable in the construction of polycyclic aromatic hydrocarbons and heterocycles.
Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it a key reagent in medicinal chemistry for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in forming robust carbon-carbon bonds is crucial for creating materials with desirable mechanical and electronic properties.
Mechanism of Action
The mechanism of action for 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronate ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling, but lacks the benzyloxymethyl and fluoro substituents.
4-Fluorophenylboronic Acid: Similar in structure but without the benzyloxymethyl group, offering different reactivity and selectivity.
2-(Benzyloxymethyl)phenylboronic Acid: Lacks the fluoro substituent, which can influence the electronic properties and reactivity.
Uniqueness: The presence of both the benzyloxymethyl and fluoro groups in 2-[2-(Benzyloxymethyl)-4-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides unique electronic and steric properties that enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing complex and functionalized organic molecules.
Properties
IUPAC Name |
2-[4-fluoro-2-(phenylmethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)18-11-10-17(22)12-16(18)14-23-13-15-8-6-5-7-9-15/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJWEAOYWZLZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (2S,3R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198142.png)
![tert-butyl (1S,6R,7R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8198147.png)
![tert-butyl (1R,3R)-1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B8198149.png)
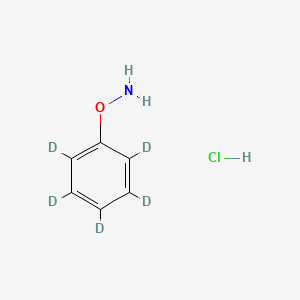

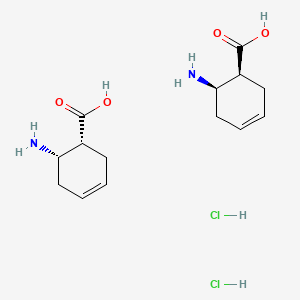
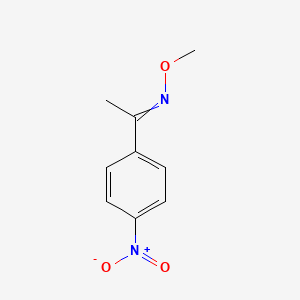
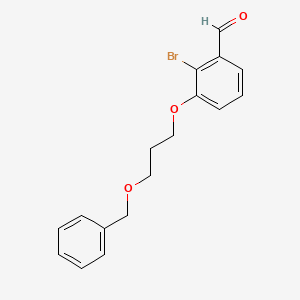
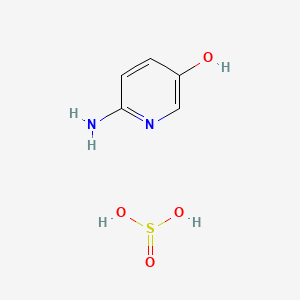
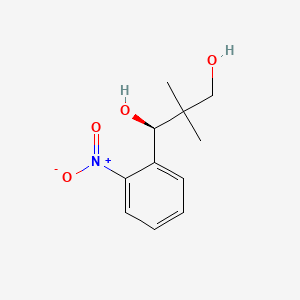
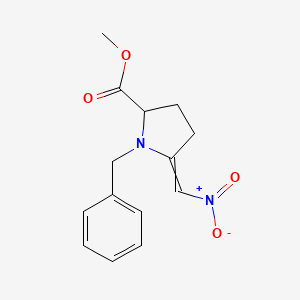
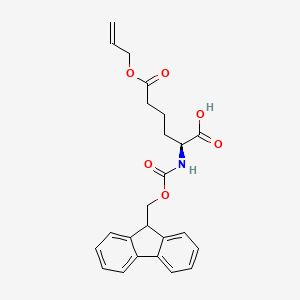
![2-((2-(Benzyloxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B8198211.png)
![[(2R,3S)-2-methyloxolan-3-yl]methanamine;[(2S,3R)-2-methyloxolan-3-yl]methanamine;dihydrochloride](/img/structure/B8198216.png)
